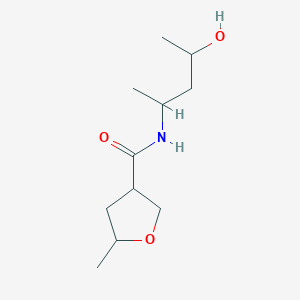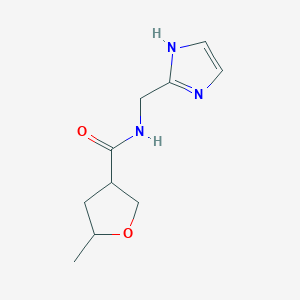
N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide, also known as X-396, is a small molecule inhibitor of the ALK (anaplastic lymphoma kinase) and MET (hepatocyte growth factor receptor) tyrosine kinases. It has been shown to have potential therapeutic applications in the treatment of various types of cancer, including non-small cell lung cancer (NSCLC) and neuroblastoma. In
作用機序
N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide inhibits the activity of the ALK and MET tyrosine kinases by binding to the ATP-binding site of the enzymes. This prevents the enzymes from phosphorylating their downstream targets, which are involved in cell proliferation, survival, and migration. By inhibiting the activity of these enzymes, N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide has been shown to have potent antitumor activity in various cancer cell lines, including NSCLC and neuroblastoma. It has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of the ALK and MET tyrosine kinases. In addition, N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide has been shown to inhibit the growth and metastasis of tumors in animal models.
実験室実験の利点と制限
One advantage of N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide is its potent antitumor activity in various cancer cell lines. This makes it a promising candidate for further development as a cancer therapeutic. However, one limitation of N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosing and administration schedule for N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide in preclinical and clinical settings.
将来の方向性
There are several future directions for the research and development of N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide. One direction is to investigate its potential therapeutic applications in other types of cancer, such as breast cancer and colorectal cancer. Another direction is to explore its combination with other cancer therapeutics to enhance its antitumor activity and overcome drug resistance. In addition, further studies are needed to determine the optimal dosing and administration schedule for N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide in preclinical and clinical settings. Finally, the development of more water-soluble formulations of N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide may improve its suitability for in vivo administration.
合成法
The synthesis of N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the hydroxyl group of 5-methyloxolane-3-carboxylic acid with a tert-butyldimethylsilyl (TBDMS) group. The protected acid is then coupled with 4-hydroxypentan-2-ylamine in the presence of a coupling reagent such as N,N'-carbonyldiimidazole (CDI) to form the amide bond. The TBDMS group is then removed using tetra-n-butylammonium fluoride (TBAF) to yield the final product, N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide.
科学的研究の応用
N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer. It has been shown to inhibit the activity of the ALK and MET tyrosine kinases, which are known to be involved in the development and progression of cancer. In preclinical studies, N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide has demonstrated potent antitumor activity in various cancer cell lines, including NSCLC and neuroblastoma.
特性
IUPAC Name |
N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-7(4-8(2)13)12-11(14)10-5-9(3)15-6-10/h7-10,13H,4-6H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWXYNSTNGNLRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CO1)C(=O)NC(C)CC(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(Methylsulfamoylamino)ethyl]benzoic acid](/img/structure/B6645718.png)

![6-chloro-N-spiro[4.5]decan-8-ylpyridin-3-amine](/img/structure/B6645730.png)
![1,1-dioxo-N-spiro[4.5]decan-8-ylthiolan-3-amine](/img/structure/B6645732.png)
![N-[(3-methyloxetan-3-yl)methyl]spiro[4.5]decan-8-amine](/img/structure/B6645735.png)


![[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-(5-methylfuran-3-yl)methanone](/img/structure/B6645765.png)


![N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine](/img/structure/B6645789.png)
![3-[(3-bromo-5-chloropyridin-2-yl)amino]-N-methylpropanamide](/img/structure/B6645790.png)
![3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile](/img/structure/B6645791.png)